5-(Pyrimidin-2-yl)nicotinamide
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Overview
Description
5-(Pyrimidin-2-yl)nicotinamide is a heterocyclic compound that features both pyrimidine and nicotinamide moieties Pyrimidine is an important electron-rich aromatic heterocycle, and nicotinamide is a form of vitamin B3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrimidin-2-yl)nicotinamide typically involves the reaction of pyrimidine derivatives with nicotinic acid or its derivatives. One common method involves the use of a Diels-Alder reaction followed by subsequent functional group transformations . The reaction conditions often include the use of catalysts such as palladium and bases like sodium carbonate in solvents such as dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrimidin-2-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
5-(Pyrimidin-2-yl)nicotinamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use as an anticancer, antimicrobial, and anti-inflammatory agent
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Pyrimidin-2-yl)nicotinamide involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar in structure but with different biological activities.
Nicotinamide derivatives: Share the nicotinamide moiety but differ in their additional functional groups and activities.
Uniqueness
5-(Pyrimidin-2-yl)nicotinamide is unique due to its dual pyrimidine and nicotinamide structure, which allows it to participate in a wide range of chemical reactions and biological processes. This dual functionality makes it a versatile compound in medicinal chemistry and other fields .
Properties
CAS No. |
1356111-09-5 |
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Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
5-pyrimidin-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H8N4O/c11-9(15)7-4-8(6-12-5-7)10-13-2-1-3-14-10/h1-6H,(H2,11,15) |
InChI Key |
BMRAQLUFSDJMNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
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